molecular formula C9H20O5Si B1589453 Acetoxymethyltriethoxysilane CAS No. 5630-83-1

Acetoxymethyltriethoxysilane

Cat. No. B1589453
CAS RN: 5630-83-1
M. Wt: 236.34 g/mol
InChI Key: CSDVDSUBFYNSMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetoxymethyltriethoxysilane is a chemical compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . It is typically used for surface modification applications.


Molecular Structure Analysis

The molecular structure of Acetoxymethyltriethoxysilane consists of nine carbon atoms, twenty hydrogen atoms, five oxygen atoms, and one silicon atom .


Physical And Chemical Properties Analysis

Acetoxymethyltriethoxysilane has a boiling point of 106°C at 15mmHg and a density of 1.042 g/mL at 25°C . Its refractive index at 20°C is 1.4092 .

Safety and Hazards

Acetoxymethyltriethoxysilane is a combustible liquid and causes serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

triethoxysilylmethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O5Si/c1-5-12-15(13-6-2,14-7-3)8-11-9(4)10/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDVDSUBFYNSMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](COC(=O)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468089
Record name ACETOXYMETHYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetoxymethyltriethoxysilane

CAS RN

5630-83-1
Record name ACETOXYMETHYLTRIETHOXYSILANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetoxymethyltriethoxysilane
Reactant of Route 2
Reactant of Route 2
Acetoxymethyltriethoxysilane
Reactant of Route 3
Reactant of Route 3
Acetoxymethyltriethoxysilane
Reactant of Route 4
Acetoxymethyltriethoxysilane
Reactant of Route 5
Reactant of Route 5
Acetoxymethyltriethoxysilane
Reactant of Route 6
Reactant of Route 6
Acetoxymethyltriethoxysilane

Q & A

Q1: How does Acetoxymethyltriethoxysilane contribute to the enhanced properties of PMMA-silica composite films?

A1: Acetoxymethyltriethoxysilane acts as a coupling agent between the organic polymer, PMMA, and the inorganic silica network. [] The ethoxysilane groups (Si-O-CH2CH3) hydrolyze in the presence of water, forming silanol groups (Si-OH). These silanol groups can then condense with each other and with the silica network, creating a strong chemical bond. Simultaneously, the acetoxy group (CH3COO-) can interact with PMMA, likely through hydrogen bonding or van der Waals forces. This dual functionality of Acetoxymethyltriethoxysilane enables the formation of a homogeneous and well-bonded composite material. As a result, the PMMA-silica composite films exhibit increased pencil hardness (4-8 H compared to H for pure PMMA film) and improved adhesion. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.